molecular formula C12H7BrN2OS2 B2818800 N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide CAS No. 942002-42-8

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide

Cat. No.: B2818800
CAS No.: 942002-42-8
M. Wt: 339.23
InChI Key: NGVLGYYULKQBSR-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide typically involves the acylation of 1,3-benzothiazol-6-amine with 5-bromothiophene-2-carbonyl chloride. The reaction is carried out in an organic solvent such as propan-2-ol under reflux conditions. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

    Electrophilic Substitution: The bromine atom on the thiophene ring can be substituted by other electrophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine, nitric acid, and acyl chlorides can be used under conditions like reflux in organic solvents.

    Oxidation: Potassium permanganate or hydrogen peroxide can be used in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.

Major Products Formed

    Electrophilic Substitution: Substituted thiophene derivatives.

    Oxidation: Oxidized benzothiazole or thiophene derivatives.

    Reduction: Reduced amide or thiophene derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. These properties make it a versatile compound for various applications in medicinal chemistry and materials science.

Biological Activity

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide, also known as N-BTC, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

N-BTC features a unique structure combining a benzothiazole moiety with a bromothiophene ring linked through an amide bond. The presence of bromine enhances the compound's reactivity and biological potential. Its molecular formula is C11_{11}H8_{8}BrN2_{2}O1_{1}S1_{1}, and it is characterized by moderate solubility in organic solvents and stability under standard conditions.

Biological Activity Overview

N-BTC has shown significant biological activity across several domains:

  • Antibacterial Activity : Research indicates that N-BTC exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential bacterial enzymes such as DNA gyrase, leading to disrupted DNA replication and metabolic processes.
  • Antifungal Properties : Preliminary studies suggest that N-BTC may also possess antifungal activity, making it a candidate for further pharmacological exploration in treating fungal infections.
  • Anticancer Potential : N-BTC has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism of action for N-BTC involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation. For instance, it may target tyrosine kinases or proteases involved in cellular signaling pathways.
  • Biochemical Pathways : By inhibiting key enzymes like DNA gyrase, N-BTC disrupts essential biochemical pathways necessary for bacterial growth and cancer cell survival. This disruption can lead to significant therapeutic outcomes in both bacterial infections and cancer treatment .

Case Studies

  • Antibacterial Studies : In vitro studies demonstrated that N-BTC effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of commonly used antibiotics, indicating its potential as a novel antibacterial agent.
  • Anticancer Research : A study evaluating the cytotoxic effects of N-BTC on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in sub-G1 phase cells, confirming the induction of apoptosis.
  • Antifungal Activity : Preliminary antifungal assays indicated that N-BTC exhibited activity against Candida albicans, with results suggesting a similar mechanism of action involving disruption of fungal cell wall synthesis.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of N-BTC, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureAntibacterial ActivityAnticancer Activity
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-carboxamideStructureModerateYes
N-(benzo[d]thiazol-6-yl)-5-bromothiophene-2-carboxamideStructureHighModerate
N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamidesStructureLowHigh

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS2/c13-11-4-3-9(18-11)12(16)15-7-1-2-8-10(5-7)17-6-14-8/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVLGYYULKQBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Br)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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